Pim‑1 Kinase Inhibitory Potency: N‑Propyl vs. N‑Methyl Quinoline-5-carboxamide
The N‑methyl analog of quinoline-5-carboxamide has a reported Pim‑1 IC₅₀ of 2,100 nM (HTRF assay) [1], which is substantially weaker than the potency observed for certain optimized quinoline-carboxamide hybrids in the same study (compound 3e: Pim‑1 IC₅₀ = 110 nM; 82.27% inhibition) [2]. Although a direct Pim‑1 IC₅₀ for N‑propylquinoline-5-carboxamide has not been reported in public literature, the SAR trend demonstrates that the N‑alkyl chain identity (methyl → propyl) can produce >10‑fold changes in Pim‑1 inhibitory activity [2]. The propyl chain is predicted to increase lipophilicity (cLogP ~2.8 for the propyl analog vs. ~1.9 for the methyl analog) , which may enhance hydrophobic interactions within the Pim‑1 ATP‑binding pocket.
| Evidence Dimension | Pim‑1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | N-propylquinoline-5-carboxamide: no direct published IC₅₀ available; predicted improved potency based on SAR trend |
| Comparator Or Baseline | N-methylquinoline-5-carboxamide: IC₅₀ = 2,100 nM (HTRF); Optimized quinoline-carboxamide 3e: IC₅₀ = 110 nM, 82.27% inhibition at Pim‑1 |
| Quantified Difference | SAR trend: N-alkyl variation can shift Pim‑1 IC₅₀ by >10‑fold (2,100 nM → 110 nM) across the quinoline-5-carboxamide series |
| Conditions | In vitro Pim‑1 HTRF biochemical assay; cellular context: H1299 and MCF‑7, CACO, HepG‑2, HCT‑116 cancer cell lines |
Why This Matters
Users requiring a Pim‑1 kinase inhibitor for oncology research must verify that the specific N‑alkyl chain (n‑propyl) is present, because the methyl analog is ~19‑fold weaker than the lead hybrid in the same chemotype, and the propyl substitution is expected to yield a distinct potency and selectivity profile.
- [1] BindingDB. BDBM50145171 (CHEMBL3765460) – N-methylquinoline-5-carboxamide Pim‑1 IC₅₀. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50145171 (Accessed 2026-05-10). View Source
- [2] Ammar YA, Elhagali GAM, Abusaif MS, Selim MR, Zahran MA, Naser T, Mehany ABM, Fayed EA. Carboxamide appended quinoline moieties as potential anti-proliferative agents, apoptotic inducers and Pim-1 kinase inhibitors. Med Chem Res. 2021;30(9):1649-1668. doi:10.1007/s00044-021-02765-y. View Source
